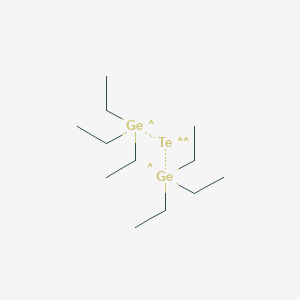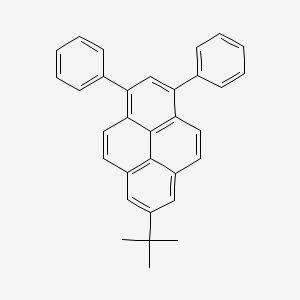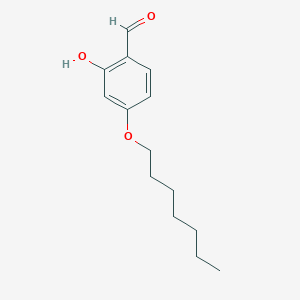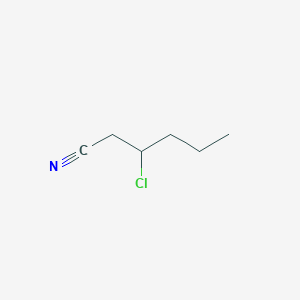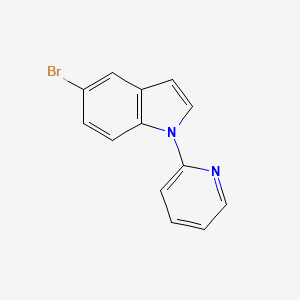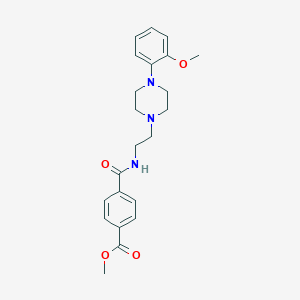
Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to yield the desired piperazine derivative.
Carbamoylation: The piperazine derivative is then subjected to carbamoylation using ethyl chloroformate and a suitable base, such as triethylamine, to form the carbamoyl intermediate.
Esterification: Finally, the carbamoyl intermediate is esterified with methyl 4-aminobenzoate under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly alpha1-adrenergic receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction and smooth muscle contraction. The compound acts as an antagonist, blocking the action of endogenous catecholamines such as noradrenaline and epinephrine, thereby reducing blood pressure and alleviating symptoms of related conditions .
相似化合物的比较
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostate hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate is unique due to its specific structural features, such as the methoxyphenyl group and the benzoate ester, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. These features may enhance its binding affinity and selectivity for alpha1-adrenergic receptors compared to other similar compounds .
属性
CAS 编号 |
700797-69-9 |
|---|---|
分子式 |
C22H27N3O4 |
分子量 |
397.5 g/mol |
IUPAC 名称 |
methyl 4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C22H27N3O4/c1-28-20-6-4-3-5-19(20)25-15-13-24(14-16-25)12-11-23-21(26)17-7-9-18(10-8-17)22(27)29-2/h3-10H,11-16H2,1-2H3,(H,23,26) |
InChI 键 |
JJHYWLDTRVMDDX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine](/img/structure/B14138949.png)
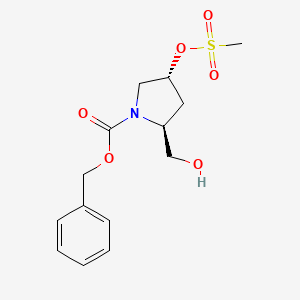
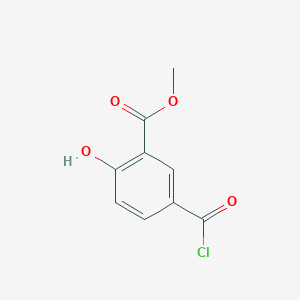
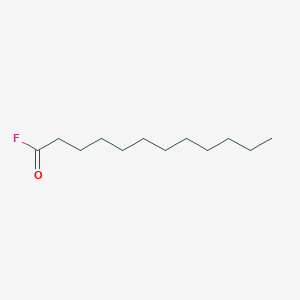
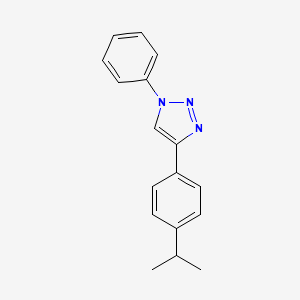
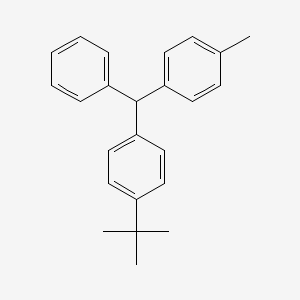
![6-ethyl 3-methyl 2-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14138984.png)
